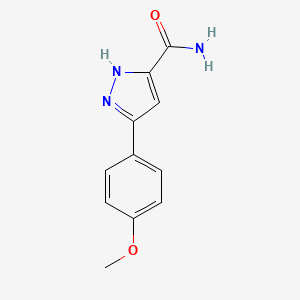

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Activity :

- Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

-

Anticancer Properties :

- The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. It has demonstrated cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity :

Case Studies

-

Cancer Research :

- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound, and assessed their cytotoxic effects on human breast cancer cells. The results indicated a promising IC50 value, suggesting its potential as a lead compound for further development .

- Anti-inflammatory Mechanisms :

Industrial Applications

Beyond medicinal uses, the compound's properties may extend to agricultural applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response.

Pathways Involved: The compound can modulate signaling pathways such as the STAT3 pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Shares a similar pyrazole core but with different substituents.

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxyphenyl group but differs in its overall structure and functional groups.

Uniqueness

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound has the molecular formula C11H12N4O2 and a molecular weight of approximately 232.24 g/mol. Its structure includes a methoxy group attached to a phenyl ring, which enhances its solubility and biological activity. The carboxamide functional group further contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving the reaction of 4-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives.

- Cyclization : Formation of the pyrazole ring through cyclization reactions with suitable precursors.

These synthetic pathways allow for the modification of the compound to enhance its biological properties .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied against various cancer cell lines, including:

The compound's mechanism of action may involve inhibition of specific enzymes and receptors associated with cancer progression, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

| Compound | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

These results indicate that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating persistent infections .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives, including this compound, has been noted in several studies. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, although specific mechanisms are still under investigation .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxicity Studies : A study found that derivatives of pyrazole compounds exhibited varying levels of cytotoxicity against different cancer cell lines, with some achieving IC50 values as low as 3.25 mg/mL against Hep-2 cells .

- Enzyme Inhibition : Research on carbonic anhydrase inhibitors showed that certain derivatives displayed strong inhibitory activity against isoforms relevant in cancer therapy, with KIs in the subnanomolar range .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the phenyl ring significantly influenced the biological activity, suggesting pathways for optimizing efficacy through chemical alterations .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)15)14-13-9/h2-6H,1H3,(H2,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZGNZPQSGMSGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.